molecular formula C24H29N3O4 B3016698 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol CAS No. 1010868-40-2

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol

Cat. No.: B3016698
CAS No.: 1010868-40-2
M. Wt: 423.513
InChI Key: PECWLVBNTYMCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol is a chemical research reagent offered for non-clinical, in-vitro research applications. This compound is designed for scientific investigation only and is not intended for diagnostic or therapeutic use. This compound is of significant research interest due to its structural features, which are characteristic of inhibitors targeting the p38 mitogen-activated protein kinase (p38 MAPK) pathway . The p38 MAPK signaling cascade is a critical mediator of cellular stress and a central regulator of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) . Researchers utilize compounds of this class to study their potential as allosteric inhibitors that bind to the kinase's hydrophobic pocket, which may be valuable for exploring mechanisms in inflammatory diseases, cancer, and neuropathic pain models . The molecular scaffold incorporates a pyrazole core, a heterocycle well-known in medicinal chemistry for its diverse biological activities , linked to a phenolic ring system via a flexible ether chain containing a 2,6-dimethylmorpholine group. This specific moiety is designed to enhance binding affinity and selectivity within the enzyme's active site . Research into this compound and its analogs aims to further elucidate the structure-activity relationships of kinase inhibitors and develop novel tools for biochemical research. This product is strictly for research use in a controlled laboratory environment. It is not for human or veterinary use.

Properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-16-14-27(15-17(2)31-16)10-11-30-20-8-9-21(23(28)12-20)24-22(13-25-26-24)18-4-6-19(29-3)7-5-18/h4-9,12-13,16-17,28H,10-11,14-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECWLVBNTYMCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group to the pyrazole ring. This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst like palladium.

    Formation of the Morpholine Ring: The morpholine ring is synthesized separately, often starting from diethanolamine and undergoing cyclization with formaldehyde and a suitable acid catalyst.

    Linking the Morpholine and Pyrazole Units: The morpholine unit is then linked to the pyrazole ring via an ethoxy bridge. This step typically involves an etherification reaction using an appropriate alkylating agent.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the pyrazole and phenol groups suggests it might exhibit anti-inflammatory, analgesic, or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Modulating Receptors: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.

    Interacting with DNA/RNA: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Their Features

Below is a comparative analysis of the target compound with key structural analogs:

Compound Name Structural Features Pharmacological Activities References
Target Compound : 5-(2-(2,6-Dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol Phenol core, 4-(4-methoxyphenyl)-pyrazole, 2,6-dimethylmorpholinoethoxy chain Not explicitly reported in provided sources; hypothesized to modulate kinase or GPCR targets.
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Phenol core, 3-(4-methoxyphenyl)-pyrazole, phenyl substituent at position 1 Crystal structure resolved; dihedral angles suggest planarity for receptor binding .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole core, dihydropyrazole, 4-methoxyphenyl and phenyl substituents Antitumor and antidepressant activities demonstrated in preclinical studies .
4-{(1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol Phenol core, dichlorobenzyl-ethoxyhexyl chain, amino alcohol substituent Patented as a pharmaceutical formulation for respiratory diseases (e.g., COPD) .

Key Differences and Implications

Substituent Effects on Bioactivity: The 2,6-dimethylmorpholinoethoxy chain in the target compound distinguishes it from simpler ethoxy or phenyl-substituted analogs. This substituent may enhance metabolic stability compared to the dichlorobenzyl-ethoxyhexyl chain in the patented respiratory compound .

Crystallographic and Conformational Insights: The dihedral angles between the pyrazole and aromatic rings in analogs like 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (16.83–51.68°) suggest moderate planarity, which could influence binding to flat enzymatic pockets . The target compound’s morpholinoethoxy chain may introduce steric hindrance, altering this conformation.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for pyrazole derivatives, such as condensation of hydrazines with diketones or chalcones .

Research Findings and Hypotheses

  • Pharmacokinetics: The 2,6-dimethylmorpholine group may improve blood-brain barrier penetration relative to non-cyclic amines, as seen in related neuroactive compounds .

Biological Activity

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol is a complex organic compound notable for its unique molecular structure, which includes a morpholine ring, an ethoxy group, and a pyrazole moiety. This combination of functional groups suggests potential biological activities that warrant detailed investigation. The compound is of particular interest due to its structural similarities to other biologically active pyrazole derivatives, which are known for their anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C23H30N2O4C_{23}H_{30}N_{2}O_{4}, with a molecular weight of approximately 398.5 g/mol. Its structure can be broken down into several components:

  • Morpholine group : This moiety is often linked to interactions with biological targets.
  • Ethoxy group : This functional group may enhance solubility and bioavailability.
  • Pyrazole ring : Known for various pharmacological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with cell surface receptors, influencing cellular signaling pathways.
  • Signal Transduction Pathways : It may affect key signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit specific enzymes involved in inflammatory processes. For example, compounds structurally related to the target compound have demonstrated the ability to reduce inflammation in animal models .
  • Anticancer Properties : Several studies highlight the potential of pyrazole derivatives in cancer therapy. For instance, derivatives have been evaluated against various cancer cell lines (e.g., K562, MCF-7) and shown significant antiproliferative activity . The most active derivatives exhibited low micromolar GI50 values, indicating potent activity against tumor cells.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the expected biological activity of this compound:

Compound NameStructure HighlightsBiological Activity
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolContains a pyrazole ring and methoxy groupsAnti-inflammatory properties
4-Methoxyphenyl-pyrazole derivativesSimilar pyrazole structureAnticancer activity
3,5-Dimethoxyphenol derivativesContains methoxy groupsAntioxidant properties

This table illustrates the diversity of biological activities associated with similar compounds, suggesting that the target compound may also possess significant therapeutic potential.

Case Studies

  • Antiproliferative Activity : A study assessed the antiproliferative effects of various pyrazole derivatives against cancer cell lines. The results indicated that certain derivatives induced apoptosis through caspase activation and inhibited cell growth at low concentrations (GI50 values < 1 µM) .
  • Inflammation Models : In animal models of inflammation, related compounds demonstrated significant reductions in inflammatory markers and improved clinical outcomes. This supports the hypothesis that this compound could be effective in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, pyrazoline derivatives are formed by refluxing chalcone analogs with hydrazine derivatives in ethanol (12–24 hours) . Optimization involves solvent choice (e.g., ethanol for solubility and safety), temperature control (reflux at ~78°C), and catalyst use. Purification often employs recrystallization from DMF–EtOH mixtures (1:1) to enhance yield and purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Single-crystal X-ray diffraction is critical for resolving molecular conformation, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing crystal packing) . Complementary techniques include 1^1H/13^13C NMR for verifying substituent connectivity and IR spectroscopy for identifying functional groups like phenolic –OH (~3200–3500 cm1^{-1}) .

Q. What purification strategies are effective for isolating this compound?

Post-synthesis, filtration and washing with cold ethanol remove unreacted starting materials. Recrystallization using mixed solvents (e.g., DMF–EtOH) improves purity, while column chromatography with silica gel and ethyl acetate/hexane gradients resolves structurally similar byproducts .

Advanced Research Questions

Q. How do structural modifications at the pyrazole or morpholino moieties affect bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 4-methoxyphenyl on pyrazole) enhance antitumor activity by increasing electron density at the active site . Modifying the morpholino group’s substituents (e.g., 2,6-dimethyl vs. unsubstituted) alters steric hindrance, impacting target binding affinity . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols using validated models (e.g., MTT assays for cytotoxicity) and include positive controls (e.g., doxorubicin for antitumor studies). Dose-response curves and pharmacokinetic profiling (e.g., plasma stability assays) clarify potency differences .

Q. What in vitro models are suitable for evaluating antitumor or CNS activity?

For antitumor screening, use human cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination . For CNS activity, primary neuronal cultures or blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) assess neurotarget engagement. Enzymatic assays (e.g., MAO inhibition) evaluate antidepressant potential .

Q. How does the compound’s molecular conformation influence target interactions?

X-ray crystallography reveals that dihedral angles between the pyrazole and methoxyphenyl rings (e.g., 16.83°) create a planar conformation, facilitating π-π stacking with hydrophobic enzyme pockets. Hydrogen-bonding interactions (e.g., phenolic –OH with active-site residues) further stabilize binding . Molecular dynamics simulations (e.g., GROMACS) can quantify conformational stability under physiological conditions .

Methodological Notes

  • Data Interpretation : Compare crystallographic data (e.g., CCDC entries) with computational models to validate molecular geometry .
  • Contradiction Mitigation : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., reflux duration, solvent ratios) to ensure consistency across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.